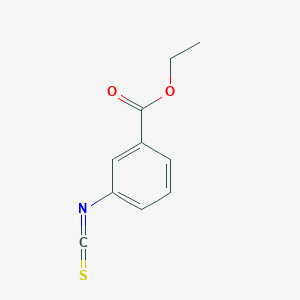

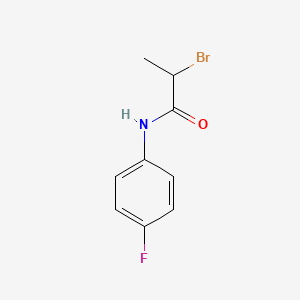

2-bromo-N-(4-fluorophenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives closely related to "2-bromo-N-(4-fluorophenyl)propanamide" involves several steps, including bromination, amide formation, and sometimes, the introduction of fluorescent groups to enable further studies. For instance, a derivative containing a coumarin-based fluorescent group was synthesized, analyzed by NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the versatility of the propanamide backbone in supporting various substituents. The crystal structure of one such derivative belongs to the monoclinic system, showcasing the adaptability of the core structure to different spatial arrangements and the potential for further modification and application (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Derivatives of "2-bromo-N-(4-fluorophenyl)propanamide" participate in polymerization reactions when used as initiators. Their efficiency in initiating Atom Transfer Radical Polymerization (ATRP) of acrylates, for example, indicates their reactivity and potential utility in the synthesis of polymeric materials (Kulai & Mallet-Ladeira, 2016).

科学的研究の応用

Fluorescent ATRP Initiator

2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and found to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Study of Molecular Properties and Vibrational Frequencies

This compound was used to determine the molecular properties and provide an interpretation of the vibrational mode couplings of paracetamol analogues. It helped in assessing E/Z isomers, keto/enol unimolecular rearrangement, and prediction of transition state structures using Density Functional Theory (Viana et al., 2016).

Mutagenic Effect Study

2-bromo-propanamides, including a variant of 2-bromo-N-(4-fluorophenyl)propanamide, were prepared and tested for direct mutagenicity in Salmonella typhimurium TA 100, confirming the mutagenic activity of 2-bromo-N-benzyl-propanamide and highlighting the importance of chemical structure on mutagenicity (Dolzani et al., 1992).

Electrooptical Properties

Different substituents, including fluorine, were introduced into phenolic moieties of esters, revealing that 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates have useful electrooptical properties and low injected smectic tendencies (Gray & Kelly, 1981).

Analgesic Agent Evaluation

2-bromo-N-(4-fluorophenyl)propanamide analogues were investigated for their potential as analgesic agents, with a focus on dual inhibitory action against FAAH and cyclooxygenase, demonstrating significant anti-inflammatory and analgesic activity in animal pain models (Deplano et al., 2021).

Synthesis of Key Pharmaceutical Intermediates

This compound was used in the synthesis of key intermediates for various pharmaceuticals, demonstrating its versatility and importance in drug development processes (Zhang Yi-fan, 2010).

Safety and Hazards

特性

IUPAC Name |

2-bromo-N-(4-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPHUTLRFAVKHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336321 |

Source

|

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-fluorophenyl)propanamide | |

CAS RN |

905797-71-9 |

Source

|

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。